molecular formula C12H18O8 B8306298 L-Ribofuranoside, methyl, triacetate

L-Ribofuranoside, methyl, triacetate

Cat. No.: B8306298
M. Wt: 290.27 g/mol
InChI Key: RUSRQHXGPHZZNI-XOGOEWOHSA-N
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Description

L-Ribofuranoside, methyl, 2,3,5-triacetate (CAS: 659722-56-2) is a chemically modified ribofuranose derivative in which the hydroxyl groups at the 2, 3, and 5 positions are acetylated, and the anomeric hydroxyl group is replaced by a methoxy group. This compound serves as a critical intermediate in nucleoside synthesis and carbohydrate chemistry, particularly in the development of antiviral agents and chiral building blocks for pharmaceuticals . Its structure is characterized by the L-configuration of the ribose moiety, distinguishing it from the more common D-ribose derivatives. The acetyl groups enhance stability and solubility in organic solvents, facilitating its use in multi-step synthetic pathways .

Properties

Molecular Formula

C12H18O8

Molecular Weight

290.27 g/mol

IUPAC Name

[(2S,3S,4S)-3,4-diacetyloxy-5-methoxyoxolan-2-yl]methyl acetate

InChI

InChI=1S/C12H18O8/c1-6(13)17-5-9-10(18-7(2)14)11(19-8(3)15)12(16-4)20-9/h9-12H,5H2,1-4H3/t9-,10-,11-,12?/m0/s1

InChI Key

RUSRQHXGPHZZNI-XOGOEWOHSA-N

Isomeric SMILES

CC(=O)OC[C@H]1[C@@H]([C@@H](C(O1)OC)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)OC)OC(=O)C)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: D-Ribofuranoside, Methyl, Triacetate

The D-enantiomer of this compound (CAS: 52554-28-6) shares identical functional groups but differs in stereochemistry at the chiral centers. The D-form is more prevalent in nature and widely used in antiviral drug synthesis (e.g., Ribavirin derivatives) due to its compatibility with biological systems . Key differences include:

  • Biological Activity : D-ribose derivatives are preferentially incorporated into RNA analogs, whereas L-ribose derivatives exhibit reduced enzymatic recognition, limiting their direct therapeutic use but making them valuable for probing stereochemical effects .
  • Synthesis Complexity: L-ribose derivatives often require specialized synthetic routes due to their non-natural configuration, whereas D-forms can be derived from naturally abundant ribose .
Table 1: Structural and Functional Comparison
Property L-Ribofuranoside, Methyl, Triacetate D-Ribofuranoside, Methyl, Triacetate
CAS Number 659722-56-2 52554-28-6
Configuration L-ribose D-ribose
Key Applications Chiral intermediates, research Antiviral drugs (e.g., Ribavirin)
Stability High (acetyl-protected) High (acetyl-protected)

Preparation Methods

Glycosidation of L-Ribose

In the first step, L-ribose reacts with methanol under acidic conditions to form methyl L-ribofuranoside. Sulfuric acid (95%) is typically employed as the catalyst at ambient temperatures (20–25°C), achieving complete conversion within 3 hours. For instance, a mixture of 100 g L-ribose, 500 mL methanol, and 9.6 g sulfuric acid yields methyl L-ribofuranoside quantitatively. Neutralization with lithium carbonate prevents side reactions during subsequent steps.

Acetylation with Acetic Anhydride

The methyl glycoside undergoes acetylation using excess acetic anhydride. Patents describe a two-stage process: initial partial acetylation at 50°C followed by reflux (100°C) to ensure complete conversion. For example, adding 251.6 g acetic anhydride to the glycosidation mixture and heating for 4 hours at 100°C produces methyl 2,3,5-tri-O-acetyl-L-ribofuranoside in 95% yield. The use of acetic acid as a co-solvent facilitates azeotropic removal of water, driving the reaction to completion.

Table 1: Representative Glycosidation and Acetylation Conditions

ParameterGlycosidation StepAcetylation Step
Temperature20–25°C50°C → 100°C
CatalystH₂SO₄ (9.6 g per 100 g L-ribose)None (excess Ac₂O)
Reaction Time3 hours4–5 hours
YieldQuantitative95%

One-Pot Synthesis Strategies

Recent methodologies consolidate glycosidation and acetylation into a single reactor, eliminating intermediate isolation. This approach reduces solvent waste and improves throughput.

Integrated Glycosidation-Acetylation

A notable one-pot method involves sequential addition of methanol, sulfuric acid, and acetic anhydride without isolating methyl L-ribofuranoside. After glycosidation, the reaction mixture is partially concentrated, and acetic anhydride is introduced directly. For example, distilling 320 g methanol from the glycosidation mixture, adding 360 g acetic acid, and refluxing with 251.6 g acetic anhydride yields the triacetate in 95% purity.

Solvent Optimization

Tert-butyl methyl ether (TBME) and ethyl acetate (EtOAc) are preferred for workup due to their immiscibility with aqueous layers and ease of recovery. Post-acetylation, the crude product is partitioned between dichloromethane and water, with the organic phase yielding >99% pure triacetate after concentration.

Process Optimization and Scalability

Industrial-scale production requires careful control of stoichiometry, temperature, and workup procedures to maintain consistency.

Anomeric Control

The reaction typically produces a β/α anomeric mixture (3:1 ratio). However, both anomers are acetylated identically, allowing the use of mixed intermediates without separation. This tolerance simplifies manufacturing, as isolating pure β-anomer is unnecessary for downstream applications.

Catalytic Enhancements

Triflic acid has been explored as a superior catalyst for acetylation, enabling faster reaction rates at lower temperatures (115°C vs. 100°C). In pilot studies, 843 mg triflic acid reduced acetylation time to 4 hours while maintaining 75% yield.

Table 2: Comparative Catalytic Efficiency

CatalystTemperatureTimeYield
H₂SO₄100°C4 h95%
CF₃SO₃H115°C4 h75%

Industrial Manufacturing Considerations

Pilot Plant Validation

A scaled-up process using 100 kg L-ribose demonstrated feasibility in commercial facilities. Key adjustments included:

  • Distillation Control : Precise temperature gradients during solvent removal to prevent decomposition.

  • Neutralization Protocols : Lithium carbonate addition rates calibrated to avoid exotherms.

  • Crystallization : Seeding with product nuclei to ensure consistent particle size.

Comparative Analysis of Methodologies

Yield vs. Complexity

Traditional stepwise methods achieve higher yields (95%) but require multiple isolations. One-pot approaches sacrifice marginal yield (85–90%) for reduced cycle times.

Cost Efficiency

Bulk acetic anhydride procurement and solvent recycling lower production costs by 20–30% in integrated processes .

Q & A

Q. What are the key steps for synthesizing L-ribofuranoside, methyl, triacetate, and how can reaction conditions be optimized?

Synthesis typically involves acetylation of the ribofuranose hydroxyl groups under anhydrous conditions. For example, methyl glycosides are often acetylated using acetic anhydride in pyridine at 0–25°C . Optimization includes:

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions like hydrolysis.
  • Catalyst selection : Pyridine acts as both solvent and acid scavenger.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the triacetate derivative .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Use a combination of:

  • NMR spectroscopy : Key signals include three acetyl methyl singlets (~δ 2.00–2.10 in 1^1H-NMR) and anomeric proton resonances (δ 4.5–5.5) .
  • IR spectroscopy : Acetyl carbonyl stretches appear at ~1740–1760 cm1^{-1} .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+Na]+^+) confirm the molecular formula (e.g., C12_{12}H18_{18}O8_8) .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the stability of this compound during storage?

  • Anhydrous storage : Non-polar solvents (e.g., hexane) prevent hydrolysis of acetyl groups.
  • Temperature : Storage at –20°C in desiccated environments minimizes thermal degradation .
  • Data contradiction : Some studies report stability in acetonitrile at 4°C, while others note gradual deacetylation in DMSO; validate via periodic HPLC-MS analysis .

Q. What analytical methods are recommended for quantifying trace impurities in this compound?

  • HPLC-DAD/ELSD : Use a C18 column (mobile phase: acetonitrile/water gradient) to separate acetylated byproducts (e.g., diacetates).
  • Validation criteria : Follow ICH Q2(R1) guidelines for linearity (R2^2 > 0.999), LOD/LOQ (<0.1%), and precision (%RSD < 2%) .

Q. How can contradictory 1^11H-NMR data for anomeric protons in acetylated ribofuranosides be resolved?

  • Solvent effects : Anomeric proton shifts vary in CDCl3_3 vs. DMSO-d6_6. For example, δ 5.2 in CDCl3_3 may split into multiple peaks in DMSO due to hydrogen bonding .
  • Dynamic NMR : Variable-temperature experiments distinguish conformational exchange from impurities .

Experimental Design & Data Analysis

Q. How should researchers design experiments to study the reactivity of this compound in glycosylation reactions?

  • Control variables : Fix temperature (e.g., 25°C), solvent (anhydrous DCM), and catalyst (e.g., TMSOTf).
  • Kinetic analysis : Monitor reaction progress via TLC or in-situ 19^19F-NMR (if using fluorinated donors) .
  • Data normalization : Express yields relative to internal standards (e.g., 1,3,5-trimethoxybenzene) to account for instrument variability .

Q. What statistical approaches are suitable for analyzing discrepancies in acetyl group migration during derivatization?

  • Multivariate analysis : PCA or PLS-DA can identify factors (e.g., pH, solvent) influencing migration patterns.
  • Isotopic labeling : Use 13^{13}C-acetyl groups to track migration pathways via 2D NMR (HSQC, HMBC) .

Stability & Degradation Studies

Q. Under what conditions does this compound undergo hydrolysis, and how is this quantified?

  • Accelerated degradation : Expose to 40°C/75% RH for 7 days.
  • Quantification : Measure free ribose via colorimetric assays (e.g., anthrone-sulfuric acid method) .
  • Kinetic modeling : Apply first-order kinetics to predict shelf life under standard conditions .

Method Validation & Regulatory Compliance

Q. How can researchers align analytical methods for this compound with pharmacopeial standards?

  • Reference standards : Use USP/Ph. Eur.-certified acetylated sugars for calibration .
  • System suitability : Ensure resolution (R > 1.5) between triacetate and related substances (e.g., methyl glycosides) .

Q. Tables for Key Data

Analytical Parameter Typical Value Method Reference
1^1H-NMR (CDCl3_3)δ 2.06 (3H, s, OAc), δ 5.10 (1H, d, anomeric)Bruker 400 MHz
IR (KBr)1745 cm1^{-1} (C=O stretch)FTIR Spectrometer
HPLC Retention Time8.2 min (C18, 70% MeCN)Agilent 1260

Q. Notes

  • Cite peer-reviewed journals (e.g., Med. Chem. Commun.) and regulatory documents (e.g., USP) for methodological rigor .

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